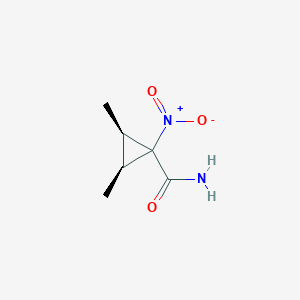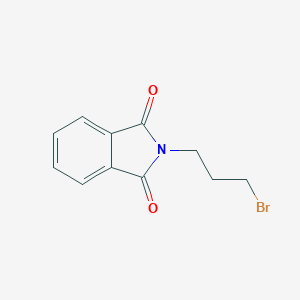
N-(3-Bromopropyl)phthalimide
概要
説明
N-(3-Bromopropyl)phthalimide is a chemical compound with the molecular formula C11H10BrNO2 . It is used in the synthesis of several organic compounds, including flavonoid derivatives, which act as selective ABCC1 modulators . These modulators have potential use as pharmacological tools for investigating the role of ABCC1 .
Molecular Structure Analysis
The molecular weight of N-(3-Bromopropyl)phthalimide is 268.11 g/mol . Its IUPAC name is 2-(3-bromopropyl)isoindole-1,3-dione . The InChI Key, a unique identifier for chemical substances, is VKJCJJYNVIYVQR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(3-Bromopropyl)phthalimide appears as white to light beige crystals . It has a melting point range of 72-74°C .科学的研究の応用
Kinetics and Mechanism of Hydrolysis
N-(3-Bromopropyl)phthalimide (NBPPH) has been studied for its kinetics and mechanism in alkaline hydrolysis. Research has demonstrated a linear relationship between the observed pseudo-first-order rate constants and hydroxide concentration, indicating the role of nucleophilic attack in the rate-limiting step of the reaction (Khan, 1987).
Antimicrobial and Anti-HIV Properties
Studies have explored the interaction of N-(3-Bromopropyl)phthalimide with various compounds, leading to products showing antimicrobial properties and in vitro activity against HIV-1 and HIV-2. These findings suggest potential applications in the development of new pharmaceuticals (Novakov et al., 2020), (Иван Александрович Новаков et al., 2020).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel oxa-isosteres of spermidine and spermine, indicating its utility in the development of new chemical entities (Lin et al., 1994).
Luminescent pH Switches
N-(3-Bromopropyl)phthalimide has been utilized in creating macrocyclic-phthalimide ligands, which have applications as luminescent pH switches. These are valuable in sensor technology, particularly for monitoring pH changes in various environments (Chen et al., 2013).
Derivatization of Polymers
It has been involved in the chemical modification of chitosan and poly(vinyl alcohol), leading to N-(aminoalkyl) derivatives. These modified polymers have potential applications in various fields like biotechnology and materials science (Dunn et al., 1993).
Catalytic Applications
N-(3-Bromopropyl)phthalimide has been employed in the development of new catalytic methodologies, such as in the trifluoromethylthiolation of boronic acids and alkynes. This highlights its role in advancing organic synthesis techniques (Pluta et al., 2014).
Synthesis of Carbohydrate Derivatives
The compound has been used to create regioselectively modified sugars, showing its significance in the synthesis of glycomimetics and other complex organic molecules (Heidecke & Lindhorst, 2006).
Chemosensors for Heavy Metals
N-(3-Bromopropyl)phthalimide-based chemosensors have been developed for detecting heavy metals like mercury ions. This application is crucial in environmental monitoring and pollution control (Modi et al., 2016).
Safety and Hazards
作用機序
Mode of Action
It’s possible that the bromine atom in the compound could be involved in electrophilic aromatic substitution reactions, leading to changes in the target molecules . .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown . Further pharmacokinetic studies are needed to understand these aspects.
特性
IUPAC Name |
2-(3-bromopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJCJJYNVIYVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203033 | |
| Record name | N-3-Bromopropylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromopropyl)phthalimide | |
CAS RN |
5460-29-7 | |
| Record name | N-(3-Bromopropyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Bromopropylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-3-Bromopropylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-3-bromopropylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-3-BROMOPROPYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQG2G776PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-(3-Bromopropyl)phthalimide in chemical synthesis?
A1: N-(3-Bromopropyl)phthalimide serves as a versatile building block in organic synthesis, primarily used to introduce a 3-aminopropyl group into various molecules. This is achieved through its reactivity as an alkylating agent, particularly targeting amines and alcohols. The phthalimide group acts as a protecting group for the amine functionality, which can be later removed through hydrazinolysis. [, , , , , , , , , , , ]
Q2: How does the structure of N-(3-Bromopropyl)phthalimide facilitate its use in polyamine synthesis?
A2: The molecule contains a reactive bromine atom at the end of the propyl chain, which is susceptible to nucleophilic substitution reactions. This allows for the alkylation of various nucleophiles, such as amines. Researchers have utilized this property extensively in the synthesis of polyamines like spermidine and spermine, employing potassium phthalimide as a nitrogen source. [, , ]
Q3: Can you provide an example of a specific synthesis utilizing N-(3-Bromopropyl)phthalimide?
A3: Certainly, N-(3-Bromopropyl)phthalimide is crucial in synthesizing (5,8-¹³C₂) and (1,12-¹³C₂) spermine using potassium (¹³C)cyanide as the isotopic label source. [] This synthesis highlights the compound's utility in introducing specific isotopic labels into complex molecules for biological studies.
Q4: How does the phthalimide group in N-(3-Bromopropyl)phthalimide influence its reactivity?
A4: The phthalimide group plays a crucial role as a protecting group for the amine functionality. This protection is vital during synthesis, preventing unwanted side reactions involving the amine. [] It also enables the controlled introduction of the aminopropyl group, making it a valuable reagent in multi-step syntheses.
Q5: Are there any notable reactions where the phthalimide group participates directly?
A5: Yes, in the synthesis of closo- and nido-(aminoalkyl)dicarbaboranes, the reaction of N-(3-Bromopropyl)phthalimide with a carborane anion leads to the formation of unusual carboranyl heterocycles. Interestingly, this reaction involves the phthalimide carbonyl inserting into a carbon-silicon bond, showcasing its unexpected reactivity under certain conditions. []
Q6: How is the phthalimide group removed after the desired alkylation is achieved?
A6: The phthalimide protecting group is typically removed through hydrazinolysis. This involves reacting the N-(3-Bromopropyl)phthalimide derivative with hydrazine hydrate, which cleaves the phthalimide ring and liberates the free amine. [, , ]
Q7: What analytical techniques are used to characterize N-(3-Bromopropyl)phthalimide and its derivatives?
A7: Researchers utilize a combination of techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of N-(3-Bromopropyl)phthalimide and the compounds synthesized from it. [, , , ] For solid-state characterization, techniques like CP-MAS ¹³C-NMR are employed. []
Q8: Has the crystal structure of N-(3-Bromopropyl)phthalimide been determined?
A8: Yes, the crystal structure of N-(3-Bromopropyl)phthalimide has been determined using X-ray diffraction. This analysis revealed a predominantly planar molecular structure, with the heterocyclic ring coplanar with the benzene ring. [] This planar conformation provides insight into the molecule's potential interactions in solid-state and solution environments.
Q9: Can you elaborate on the applications of N-(3-Bromopropyl)phthalimide derivatives in material science?
A9: Derivatives of N-(3-Bromopropyl)phthalimide find applications in synthesizing modified chitosan polymers. [] This modification involves alkylating chitosan with N-(3-Bromopropyl)phthalimide, followed by hydrazinolysis to generate N-(3-aminopropyl) chitosan. This modified chitosan demonstrates potential in forming membrane coatings for microcapsules, highlighting its use in drug delivery systems.
Q10: Are there any studies exploring the biological activity of N-(3-Bromopropyl)phthalimide derivatives?
A10: Yes, research has investigated the in vitro activity of certain 2-[(ω-phthalimidoalkyl)sulfanyl]pyrimidin-4(3H)-ones, synthesized using N-(3-Bromopropyl)phthalimide, against HIV-1/2. [, ] These studies demonstrate the potential for developing antiviral agents using N-(3-Bromopropyl)phthalimide as a starting material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


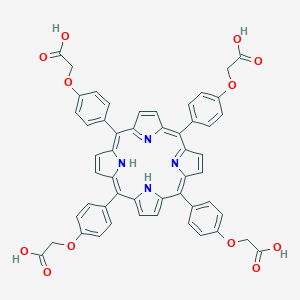


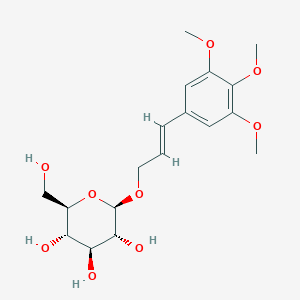



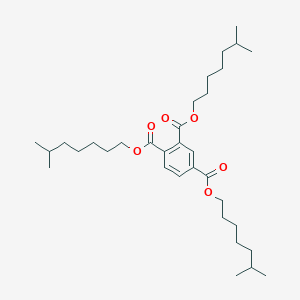
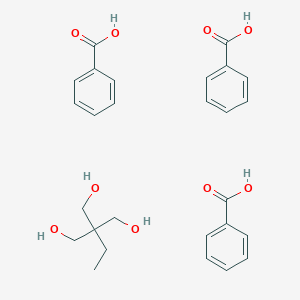

![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)

